molecular formula C4H9N B13772630 2,3-Dimethylaziridine CAS No. 2549-68-0

2,3-Dimethylaziridine

Cat. No.: B13772630
CAS No.: 2549-68-0
M. Wt: 71.12 g/mol
InChI Key: DNPSMEGHIHDFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylaziridine is an organic compound with the molecular formula C₄H₉N It is a derivative of aziridine, characterized by a three-membered ring containing one nitrogen atom and two methyl groups attached to the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dimethylaziridine typically involves the epoxidation of 2-butene using peracetic acid, followed by conversion to an amino alcohol with ammonia. The amino alcohol is then reacted with chlorosulfonic acid to form an inner salt, which is subsequently treated with sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethylaziridine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups on the second and third carbon atoms provides steric hindrance and electronic effects that differentiate it from other aziridine derivatives .

Properties

CAS No.

2549-68-0

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

IUPAC Name

2,3-dimethylaziridine

InChI

InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3

InChI Key

DNPSMEGHIHDFAJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.